5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide
Description
5-Chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl-substituted benzodiazole moiety, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C18H15ClF3N3O2 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C18H15ClF3N3O2/c1-27-15-7-6-11(19)10-12(15)16(26)23-8-9-25-14-5-3-2-4-13(14)24-17(25)18(20,21)22/h2-7,10H,8-9H2,1H3,(H,23,26) |
InChI Key |
IGPWMIRBYNSRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the benzodiazole ring and subsequent functionalization. One common approach involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Benzamide Moiety: This can be accomplished through an amide coupling reaction using appropriate coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group with an amine can form an amide derivative.
Scientific Research Applications
5-Chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and benzodiazole moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: A metabolite of the antidiabetic drug glyburide.
4-Chloro-N-methyl-3-(methylamino)sulfonylbenzamide: Another benzamide derivative with different substituents.
Uniqueness
5-Chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide is unique due to the presence of the trifluoromethyl-substituted benzodiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
